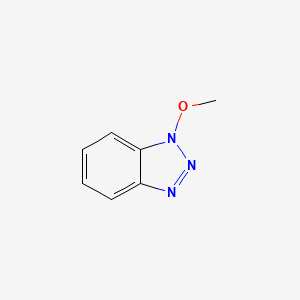

1-Methoxybenzotriazole

Overview

Description

1-Methoxybenzotriazole (CAS 22713-34-4) is a benzotriazole derivative substituted with a methoxy (-OCH₃) group at the 1-position of the heterocyclic ring. Its molecular formula is C₇H₇N₃O, with a molecular weight of 149.15 g/mol. Key physicochemical properties include a density of 1.3 g/cm³, boiling point of 249.2°C, and flash point of 104.5°C . The methoxy group enhances polarity compared to non-oxygenated analogs, influencing solubility and reactivity. Benzotriazoles are widely used as corrosion inhibitors, photostabilizers, and intermediates in organic synthesis, with substituents like methoxy modulating these properties .

Preparation Methods

1-Methoxybenzotriazole can be synthesized through the methylation of 1-hydroxybenzotriazole. The process involves the reaction of 1-hydroxybenzotriazole with methylating agents such as diazomethane or methyl iodide. The reaction is typically carried out in an organic solvent like acetonitrile, and the product is purified through recrystallization .

Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.

Chemical Reactions Analysis

1-Methoxybenzotriazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like lead(IV) acetate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

1-Methoxybenzotriazole has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: Its derivatives have shown potential in biological studies, including enzyme inhibition and protein binding.

Medicine: Benzotriazole derivatives, including this compound, have been explored for their antimicrobial, anticancer, and antiviral properties.

Industry: It is used in the development of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells

Mechanism of Action

The mechanism of action of 1-methoxybenzotriazole involves its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions enable it to bind with enzymes and receptors, influencing biological pathways and exerting its effects. The specific pathways and targets depend on the particular application and the nature of the derivatives used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

The table below highlights key differences between 1-Methoxybenzotriazole and related compounds:

Key Observations :

- Polarity : The methoxy group in this compound increases polarity compared to 1-Methylbenzotriazole, improving solubility in polar solvents.

- Electron Effects : Nitro-substituted derivatives (e.g., 2-Methoxy-5-nitro-1H-benzimidazole) exhibit reduced electron density, contrasting with the electron-donating methoxy group .

Stability and Reactivity

- Chemical Stability : The methoxy group is hydrolytically stable under neutral conditions, unlike esters or nitriles. This contrasts with nitro groups (e.g., 2-Methoxy-5-nitro-1H-benzimidazole), which may decompose under reducing conditions .

- Thermal Stability: Higher boiling point (249.2°C) of this compound compared to non-polar analogs suggests stronger intermolecular forces .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methoxybenzotriazole, and how can purity be ensured post-synthesis?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions under controlled conditions. For example, analogs like benzimidazoles are synthesized via refluxing methoxy-substituted precursors with catalysts like sodium nitrite in acidic methanol/water mixtures at 0–5°C . Post-synthesis, purity is verified using HPLC (>98% purity threshold) and structural confirmation via -/-NMR to identify methoxy proton signals at ~3.8–4.0 ppm and aromatic carbons .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodology :

- IR Spectroscopy : Look for C-O-C stretching vibrations (1050–1250 cm) and benzotriazole ring vibrations (1450–1600 cm).

- NMR : Methoxy protons appear as singlets (~3.8–4.0 ppm), while aromatic protons show splitting patterns dependent on substitution. -NMR confirms methoxy carbons at ~55–60 ppm .

- Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., CHNO requires C: 57.48%, H: 4.22%, N: 25.13%) .

Q. What safety protocols are essential when handling this compound in aqueous or acidic environments?

- Methodology :

- PPE : Use nitrile gloves (tested for chemical permeation resistance) and tightly sealed goggles to prevent skin/eye contact .

- Storage : Store in airtight containers at room temperature, away from strong oxidizers.

- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the reactivity of this compound in enzyme inhibition studies?

- Methodology : Use software like AutoDock Vina to simulate binding interactions. For example, methoxy groups may form hydrogen bonds with catalytic residues (e.g., in cytochrome P450 enzymes). Validate predictions with in vitro assays measuring IC values .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives under varying catalytic conditions?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst type, solvent polarity, temperature). For instance, NaNO-HCl systems may favor diazotization but require strict temperature control (<5°C) to avoid byproducts .

- Statistical Analysis : Apply ANOVA to identify significant yield predictors and optimize conditions .

Q. How does the electron-donating methoxy group influence the stability and regioselectivity of this compound in cross-coupling reactions?

- Methodology :

- Mechanistic Studies : Use Hammett plots to correlate substituent effects with reaction rates.

- Spectroscopic Monitoring : Track intermediates via in situ FTIR or -NMR to identify regioselective attack sites (e.g., C-4 vs. C-7 positions) .

Q. Methodological Guidance

Q. What frameworks (e.g., FINER criteria) ensure research questions on this compound are novel and feasible?

- Methodology : Apply the FINER framework:

- Feasible : Assess lab resources (e.g., access to anhydrous solvents for moisture-sensitive reactions).

- Novel : Compare with existing literature (e.g., unexplored applications in bioorthogonal chemistry).

- Ethical : Follow institutional guidelines for hazardous waste disposal .

Q. How can researchers mitigate batch-to-batch variability in synthesizing this compound?

- Methodology :

- Process Validation : Use reaction calorimetry to monitor exothermic peaks and ensure consistency.

- Quality Control : Implement LC-MS for real-time purity tracking and adjust stoichiometry dynamically .

Q. Data Interpretation and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound in toxicity assays?

- Methodology : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC values. Report confidence intervals and assess normality with Shapiro-Wilk tests .

Q. How should researchers document synthetic procedures to meet reproducibility standards?

Properties

IUPAC Name |

1-methoxybenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-10-7-5-3-2-4-6(7)8-9-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPSBMQVLQEIIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40314577 | |

| Record name | 1-methoxybenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22713-34-4 | |

| Record name | NSC286155 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methoxybenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.